molecular formula C9H11NO4S B045992 4-[(Ethylsulfonyl)amino]benzoic acid CAS No. 116855-56-2

4-[(Ethylsulfonyl)amino]benzoic acid

Cat. No.: B045992
CAS No.: 116855-56-2
M. Wt: 229.26 g/mol
InChI Key: ZFKRSHTUEJDCLL-UHFFFAOYSA-N
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Description

4-[(Ethylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C9H11NO4S. It is characterized by the presence of an ethylsulfonyl group attached to an amino group on the benzene ring, which is further connected to a carboxylic acid group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 4-[(Ethylsulfonyl)amino]benzoic acid typically involves several steps:

    Methylation: The starting material undergoes methylation to introduce a methoxy group.

    Thiocyanation: The methylated compound is then reacted with thiocyanate to introduce a thiocyanate group.

    Ethylation: The thiocyanated compound is ethylated to introduce an ethyl group.

    Oxidation: The ethylated compound undergoes oxidation to convert the thiocyanate group to a sulfonyl group.

    Hydrolysis: Finally, the compound is hydrolyzed to yield this compound.

Industrial production methods often involve optimizing these steps to achieve high yields and purity while minimizing waste and cost.

Chemical Reactions Analysis

4-[(Ethylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(Ethylsulfonyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(Ethylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The amino and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

4-[(Ethylsulfonyl)amino]benzoic acid can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, making this compound distinct in its own right.

Properties

IUPAC Name

4-(ethylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-15(13,14)10-8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKRSHTUEJDCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363953
Record name 4-[(ethylsulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116855-56-2
Record name 4-[(ethylsulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethanesulfonamidobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 16.5 g (0.1 mol) of ethyl 4-aminobenzoate and 16 g (0.2 mol) of pyridine in 200 mL of methylene chloride cooled to 0° C. add dropwise 13 g (0.1 mol) of ethanesulfonyl chloride. After the addition is complete stir the mixture at 20° C. for 4 hr. After this time extract the mixture with three 100 mL portions of 1N sodium hydroxide. Heat the basic extracts at reflux for 2 hr, cool to 0°-10° C. and carefully add 60 mL of concentrated hydrochloric acid. Collect the resulting precipitate to obtain the title compound.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two

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